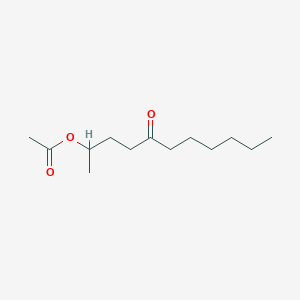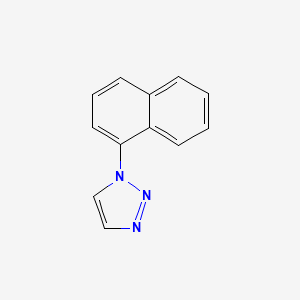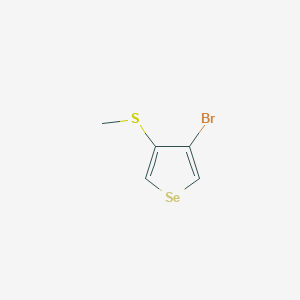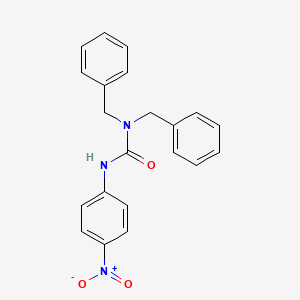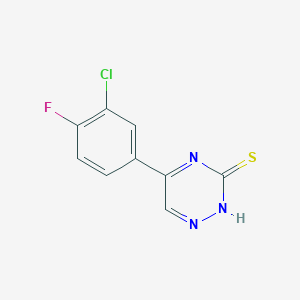
5-(3-Chloro-4-fluorophenyl)-1,2,4-triazine-3(2H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-fluorophenyl)-1,2,4-triazine-3(2H)-thione is a heterocyclic compound that contains a triazine ring substituted with a chloro-fluorophenyl group and a thione group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-fluorophenyl)-1,2,4-triazine-3(2H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with thiourea in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions to facilitate the formation of the triazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloro-4-fluorophenyl)-1,2,4-triazine-3(2H)-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding amine or thiol derivatives.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-fluorophenyl)-1,2,4-triazine-3(2H)-thione involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The chloro and fluoro substituents enhance the compound’s binding affinity and specificity for its targets. The triazine ring and thione group play crucial roles in the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-4-fluorophenylboronic acid
- 4-Fluoro-3-chlorophenylboronic acid
- 2-Bromo-5-(3-chloro-4-fluorophenyl)-3-hexylthiophene
Uniqueness
5-(3-Chloro-4-fluorophenyl)-1,2,4-triazine-3(2H)-thione is unique due to the presence of the triazine ring and thione group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
79784-39-7 |
|---|---|
Formule moléculaire |
C9H5ClFN3S |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
5-(3-chloro-4-fluorophenyl)-2H-1,2,4-triazine-3-thione |
InChI |
InChI=1S/C9H5ClFN3S/c10-6-3-5(1-2-7(6)11)8-4-12-14-9(15)13-8/h1-4H,(H,13,14,15) |
Clé InChI |
BKYAEPKTGBDMSZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=NC(=S)NN=C2)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


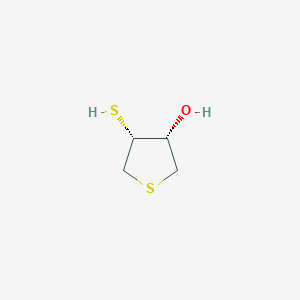
![3-[(Heptafluoropropyl)sulfanyl]benzoic acid](/img/structure/B14423985.png)

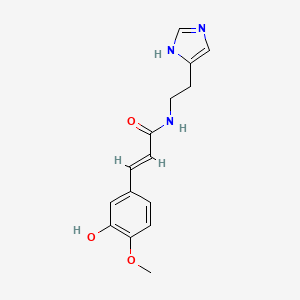
![Diprop-2-en-1-yl 2,2'-[ethane-1,1-diylbis(oxy)]dipropanoate](/img/structure/B14424015.png)
![Benzoic acid, 4-hexyl-, 4-[(4-cyanophenoxy)carbonyl]phenyl ester](/img/structure/B14424017.png)
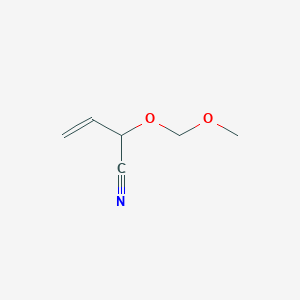
![Acetic acid;7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B14424030.png)
![N-Cyano-N'-[4-(5-methyl-1H-imidazol-4-yl)phenyl]methanimidamide](/img/structure/B14424035.png)

